(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione
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Overview
Description
(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethylphenylamine with an appropriate aldehyde to form an imine intermediate This intermediate then undergoes cyclization with a hydrazine derivative to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully monitored to ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Ringer’s Lactate Solution: A mixture of electrolytes used in medical treatments.
Uniqueness
(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione is unique due to its specific structural features, such as the pyrazole ring and thione group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[(2,4-dimethylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S/c1-13-9-10-18(14(2)11-13)20-12-17-15(3)21-22(19(17)23)16-7-5-4-6-8-16/h4-12,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTIETNRJTZRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(NN(C2=S)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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